molecular formula C12H10Cl3N3O2 B1263708 N-(2-hydroxyethyl)-3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxamide

N-(2-hydroxyethyl)-3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B1263708
M. Wt: 334.6 g/mol
InChI Key: NQORNRXANZIMLI-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Biological Activities

  • A study detailed the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, revealing their insecticidal and fungicidal activities (Zhu et al., 2014).
  • Another research synthesized N-substituted-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides, demonstrating significant anti-inflammatory activity and minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Chemical Synthesis and Reactions

  • Investigations into the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates yielded novel N-substituted-4-benzoyl-1,5-dipenyl-1H-pyrazole-3-carboxamides and related compounds (Korkusuz & Yıldırım, 2010).
  • Another study focused on the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, revealing their potential as fungicides and nematocides (Zhao et al., 2017).

Antibacterial Properties

  • A research synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, showing high antibacterial activity against various Staphylococcus strains (Pitucha et al., 2011).

Interaction with CB1 Cannabinoid Receptor

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a similar compound, was studied for its interaction with the CB1 cannabinoid receptor, providing insights into the molecular mechanism of receptor antagonists (Shim et al., 2002).

properties

Product Name

N-(2-hydroxyethyl)-3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C12H10Cl3N3O2

Molecular Weight

334.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10Cl3N3O2/c13-7-2-1-6(10(14)11(7)15)8-5-9(18-17-8)12(20)16-3-4-19/h1-2,5,19H,3-4H2,(H,16,20)(H,17,18)

InChI Key

NQORNRXANZIMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NNC(=C2)C(=O)NCCO)Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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